molecular formula C10H17NO2 B2372618 4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol CAS No. 1864759-75-0

4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol

Cat. No.: B2372618
CAS No.: 1864759-75-0
M. Wt: 183.251
InChI Key: XTOZMDXAXCNQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Azabicyclo[221]heptan-2-yl)oxolan-3-ol is a complex organic compound featuring a bicyclic structure with an azabicyclo[221]heptane core and an oxolan-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the preparation of 2-azabicyclo[2.2.1]heptan-4-amine, a key structural motif, through a series of synthetic steps including the use of tert-butyl carbamate as a protecting group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions and protecting groups like tert-butyl carbamate are common in industrial organic synthesis due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The azabicyclo[2.2.1]heptane core can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol is unique due to the presence of both the azabicyclo[2.2.1]heptane core and the oxolan-3-ol moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of functionalization and applications that are not possible with similar compounds.

Properties

IUPAC Name

4-(2-azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10-6-13-5-9(10)11-4-7-1-2-8(11)3-7/h7-10,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOZMDXAXCNQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C3COCC3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.